molecular formula C10H14ClNO4 B14175358 Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- CAS No. 51912-15-3

Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L-

Cat. No.: B14175358
CAS No.: 51912-15-3
M. Wt: 247.67 g/mol
InChI Key: WUBSGPKNROVQMZ-UHFFFAOYSA-N
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Description

Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- is a compound known for its significant role in various biochemical processes. It is commonly referred to as L-DOPA or Levodopa, a precursor to the neurotransmitter dopamine. This compound is widely used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert into dopamine, thereby replenishing the depleted levels of this neurotransmitter in patients.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- typically involves the hydroxylation of L-tyrosine. The process can be carried out using tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA. The reaction conditions generally require a controlled environment with specific pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods

Industrial production of L-DOPA often involves microbial fermentation using genetically engineered strains of bacteria or yeast that express tyrosine hydroxylase. This method is preferred due to its cost-effectiveness and scalability. The fermentation process is followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- involves its conversion to dopamine by the enzyme DOPA decarboxylase. This conversion occurs in the brain, where dopamine acts as a neurotransmitter, facilitating communication between neurons. The increased levels of dopamine help alleviate the symptoms of Parkinson’s disease by compensating for the loss of dopaminergic neurons .

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: A precursor to L-DOPA.

    Dopamine: The direct product of L-DOPA decarboxylation.

    Norepinephrine and Epinephrine: Further derivatives of dopamine.

Uniqueness

Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- is unique due to its ability to cross the blood-brain barrier and its direct role in dopamine synthesis. Unlike dopamine, which cannot cross the blood-brain barrier, L-DOPA serves as an effective treatment for neurological conditions by increasing dopamine levels in the brain .

Properties

CAS No.

51912-15-3

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

[1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]-methylazanium;chloride

InChI

InChI=1S/C10H13NO4.ClH/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,11-13H,4H2,1H3,(H,14,15);1H

InChI Key

WUBSGPKNROVQMZ-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C(CC1=CC(=C(C=C1)O)O)C(=O)O.[Cl-]

Origin of Product

United States

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